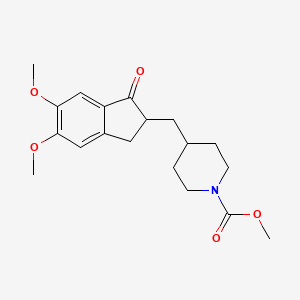

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate

概要

説明

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the indanone core. One common synthetic route includes the following steps:

Formation of the Indanone Core: This can be achieved through the cyclization of appropriate precursors, such as 5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl derivatives.

Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the indanone core reacts with piperidine derivatives.

Carboxylation and Methylation:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Hydrogenation of Intermediate Double Bonds

Post-aldol intermediates often contain exocyclic double bonds, which are reduced via catalytic hydrogenation.

-

Catalytic Hydrogenation : A mixture of the aldol product, dihydrodiphenylsilane, ZnCl₂, and Pd(PPh₃)₄ in CHCl₃ at room temperature for 24 hours achieves full reduction.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.015 equiv.) |

| Reducing Agent | Dihydrodiphenylsilane (1.8 equiv.) |

| Solvent | CHCl₃ |

| Time | 24 hours |

Esterification and Protecting Group Manipulation

The methyl ester group is introduced either early in the synthesis or via post-functionalization.

-

Boc Deprotection : tert-Butyl esters (e.g., in intermediates like tert-butyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)piperidine-1-carboxylate) are cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂.

-

Methyl Ester Formation : Direct esterification of the piperidine nitrogen with methyl chloroformate or similar reagents under basic conditions.

Indanone Ketone

The 1-oxo group participates in aldol condensations during synthesis but remains inert in the final compound under standard conditions.

Comparative Synthetic Routes

The table below contrasts methods from different studies:

| Study | Key Reaction | Conditions | Yield |

|---|---|---|---|

| RSC Advances | Hydrogenation | Pd(PPh₃)₄, CHCl₃, rt | 85% |

| SciELO | Aldol Condensation | NaOH, TBAB, CH₂Cl₂, 50°C | 63% |

| ACS Omega | Aza-Michael Addition | THF/HCl (1:1), 45°C | 72% |

科学的研究の応用

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include potential use as a pharmacophore in drug discovery, given its structural similarity to biologically active indanone derivatives.

Medicine: The compound's potential medicinal applications are vast, ranging from anti-inflammatory and antioxidant properties to potential anticancer activities. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of advanced materials and chemicals.

作用機序

The mechanism by which Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Indanone Derivatives: Other indanone derivatives with similar structural features.

Piperidine Derivatives: Compounds containing the piperidine ring in their structure.

Dimethoxy Substituted Compounds: Compounds with similar methoxy groups on aromatic rings.

Uniqueness: Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate stands out due to its unique combination of the indanone core, piperidine ring, and dimethoxy groups, which contribute to its distinct chemical and biological properties.

生物活性

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

The compound has the following chemical characteristics:

- Molecular Formula : C_{31}H_{36}BrNO_{3}

- Molecular Weight : 550.53 g/mol

- CAS Number : 844694-85-5

- IUPAC Name : 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-1,1-bis((phenyl-d5)methyl-d2)piperidin-1-ium bromide

The biological activity of this compound primarily revolves around its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of piperidine, including our compound of interest, exhibit potent AChE inhibitory activity.

Case Study: AChE Inhibition

A significant study found that similar piperidine derivatives demonstrated IC50 values as low as 5.7 nM against AChE, indicating strong inhibitory effects . The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring can enhance or diminish this inhibitory action.

Antimicrobial Activity

In addition to its neuropharmacological implications, this compound has been investigated for its antimicrobial properties. Research indicates that certain piperidine derivatives possess both antibacterial and antifungal activities.

Antibacterial and Antifungal Studies

A comprehensive evaluation of various piperidine derivatives revealed that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

- MIC Values : The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | C. albicans | 0.0048 |

The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly influenced the antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how structural modifications can impact biological activity. For instance:

- Substituents on the Piperidine Ring : Variations in substituents have been shown to modulate both AChE inhibition and antimicrobial activity.

- Indenyl Moiety Influence : The incorporation of the indenyl structure enhances binding affinity to target enzymes, thereby increasing potency.

Q & A

Q. Basic: What are the key synthetic routes for Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate?

Answer:

- Core Strategy : The synthesis typically involves coupling a functionalized indanone moiety with a piperidine-carboxylate derivative. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or reductive amination, followed by deprotection and esterification .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. Screening using an Aryl Halide Chemistry Informer Library (as in Merck’s approach) can identify optimal catalysts and reduce side reactions .

- Characterization : Confirm intermediates via LC-MS and NMR (¹H/¹³C) to ensure regioselective formation of the indenyl-piperidine bond .

Q. Basic: How to characterize the compound’s purity and structural integrity?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) to assess purity (>98% by area normalization) .

- Spectroscopy :

- NMR : Key signals include the methoxy protons (δ 3.8–4.0 ppm), piperidine methylene (δ 2.5–3.2 ppm), and indenone carbonyl (δ 170–175 ppm in ¹³C) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) using single-crystal diffraction, as demonstrated for similar tetrahydro-pyridine derivatives .

Q. Advanced: How to address contradictions in reaction yields reported across literature?

Answer:

- Root Cause Analysis : Discrepancies often arise from subtle differences in reaction conditions (e.g., moisture sensitivity of intermediates, catalyst lot variability). For example, tert-butyl-protected precursors may degrade if stored improperly, leading to inconsistent yields .

- Methodology :

- Control Experiments : Replicate reactions under inert atmospheres (argon/glovebox) to isolate moisture/oxygen effects.

- Informer Libraries : Compare outcomes across diverse substrates (e.g., pyridyl vs. benzyl analogs) to identify functional group incompatibilities .

- Statistical Design : Use DoE (Design of Experiments) to quantify interactions between variables (e.g., temperature, stoichiometry) .

Q. Advanced: What computational tools are effective for elucidating the compound’s reaction mechanisms?

Answer:

- Quantum Chemistry : Apply density functional theory (DFT) to model transition states (e.g., indenone-piperidine coupling) and identify rate-limiting steps. Tools like Gaussian or ORCA are standard .

- Reaction Path Search : Use automated software (e.g., GRRM) to explore alternative pathways and predict byproducts. For example, competing N- vs. O-alkylation in piperidine derivatives can be computationally validated .

- AI Integration : Implement machine learning (e.g., COMSOL Multiphysics with AI modules) to optimize reaction parameters (e.g., solvent selection) and predict yields .

Q. Advanced: How does structural modification of the indenone or piperidine moiety impact bioactivity?

Answer:

- Comparative Studies : Replace the 5,6-dimethoxy groups with halogens (e.g., fluoro, chloro) to assess electronic effects on receptor binding. Analogues like 5,6-difluoro-indenone show altered pharmacokinetics due to increased lipophilicity .

- Piperidine Substitution : Introduce bulkier groups (e.g., benzyl instead of methyl) at the piperidine nitrogen to evaluate steric effects on target engagement. Crystallographic data from related compounds (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) guide rational design .

Q. Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen to prevent degradation .

- Handling : Avoid prolonged exposure to light (indenone moiety is photosensitive). Use amber vials for long-term storage .

Q. Advanced: How to validate the compound’s role in complex multi-step syntheses (e.g., drug intermediates)?

Answer:

- Scalability : Test gram-scale synthesis using flow chemistry (e.g., packed-bed reactors) to minimize purification steps. Monitor reaction progression in real-time via in-line IR spectroscopy .

- Cross-Coupling Compatibility : Screen Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to assess tolerance of the indenone-piperidine scaffold. For example, brominated analogs (e.g., 3-bromo-8-chloro derivatives) show reactivity in cross-coupling .

特性

IUPAC Name |

methyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-23-16-10-13-9-14(18(21)15(13)11-17(16)24-2)8-12-4-6-20(7-5-12)19(22)25-3/h10-12,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZOOPVTTSTZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454459 | |

| Record name | Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192701-59-0 | |

| Record name | Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。